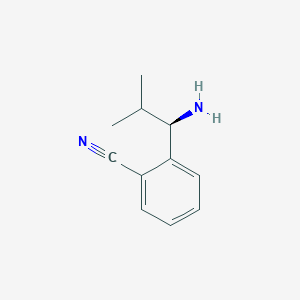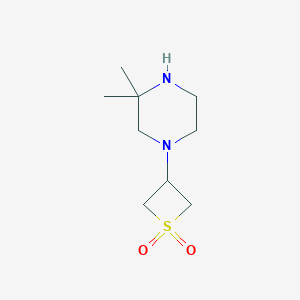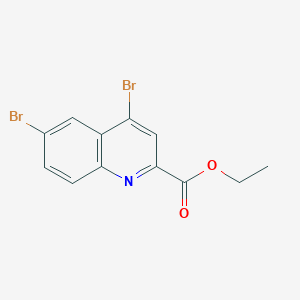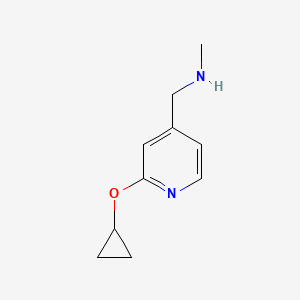
(R)-2-(1-Amino-2-methylpropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound with a chiral center, making it optically active
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-methylpropyl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with an appropriate chiral amine. The reaction conditions often include the use of solvents such as methanol or isopropanol and may require heating to facilitate the reaction. For example, a common synthetic route involves the suspension of a benzonitrile derivative in methanol, followed by the addition of a chiral amine and stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for ®-2-(1-Amino-2-methylpropyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
®-2-(1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include nitrile oxides, primary amines, and substituted benzonitrile derivatives. These products can be further utilized in various chemical syntheses and applications.
科学的研究の応用
®-2-(1-Amino-2-methylpropyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ®-2-(1-Amino-2-methylpropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets The amino group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical interactions
類似化合物との比較
Similar Compounds
- (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
- 2-(1-Aminoethyl)benzonitrile hydrochloride
- 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Uniqueness
®-2-(1-Amino-2-methylpropyl)benzonitrile is unique due to its specific chiral center and the presence of both an amino group and a nitrile group. This combination of functional groups and chirality makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m1/s1 |
InChIキー |
DDKVZSHTWRGFTN-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC=CC=C1C#N)N |
正規SMILES |
CC(C)C(C1=CC=CC=C1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)

![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)





![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

